molecular formula C24H20ClF4N3O3S B2560658 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 451474-91-2

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B2560658
CAS RN: 451474-91-2
M. Wt: 541.95
InChI Key: RLRJKCBKRHWHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C24H20ClF4N3O3S and its molecular weight is 541.95. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a significant global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy, and analogues of PZA have shown promise in enhancing anti-TB activity.

Research Findings: In recent work, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity:

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF4N3O3S/c25-18-4-2-6-20(15-18)31-9-11-32(12-10-31)36(34,35)22-13-16(7-8-21(22)26)23(33)30-19-5-1-3-17(14-19)24(27,28)29/h1-8,13-15H,9-12H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRJKCBKRHWHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

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